molecular formula C17H15N5OS B279271 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

货号 B279271
分子量: 337.4 g/mol
InChI 键: PYFYWBFFKFYGHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, also known as DPTM, is a compound with potential applications in scientific research. DPTM has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

作用机制

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been shown to modulate the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be one of the key factors in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have a range of biochemical and physiological effects, including an increase in the inhibitory effects of GABA, a decrease in the excitatory effects of glutamate, and an inhibition of the aggregation of amyloid-beta peptides. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been shown to have anxiolytic and anticonvulsant effects.

实验室实验的优点和局限性

One advantage of using 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its ability to selectively modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. However, one limitation is that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can have off-target effects, which may complicate the interpretation of experimental results.

未来方向

There are several potential future directions for the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One direction is the development of more selective compounds that can modulate the activity of GABA-A receptors without having off-target effects. Another direction is the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in animal models of Alzheimer's disease, to determine its potential as a therapeutic agent. Additionally, the use of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in combination with other drugs may have synergistic effects and could be explored as a potential treatment for various disorders.

合成方法

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium hydride and methyl iodide. Another method involves the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium azide and copper(I) iodide.

科学研究应用

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

属性

产品名称

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

分子式

C17H15N5OS

分子量

337.4 g/mol

IUPAC 名称

6-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-6-7-13(9-12(11)2)23-10-15-21-22-16(19-20-17(22)24-15)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3

InChI 键

PYFYWBFFKFYGHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

规范 SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。